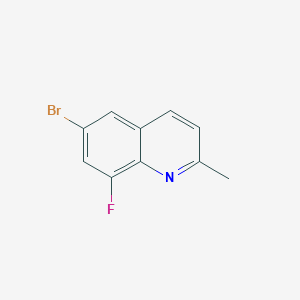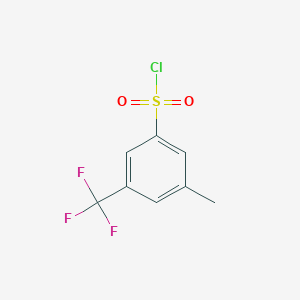
2-Bromo-1-chloro-4-(methylsulfonyl)benzene
Overview
Description
“2-Bromo-1-chloro-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” often involves multistep reactions . The order of reactions is critical to the success of the overall scheme . For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a sulfonyl group can be introduced by reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” consists of a benzene ring substituted with bromine, chlorine, and a methylsulfonyl group . The positions of these substituents on the benzene ring can be determined by various spectroscopic techniques .Chemical Reactions Analysis
“2-Bromo-1-chloro-4-(methylsulfonyl)benzene” can undergo various chemical reactions. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .Physical And Chemical Properties Analysis
“2-Bromo-1-chloro-4-(methylsulfonyl)benzene” has a density of 1.7±0.1 g/cm3, a boiling point of 382.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 159.3±3.0 cm3 .Scientific Research Applications
Synthesis of Biaryl Methyl Sulfones
This compound can be used to synthesize biaryl methyl sulfones, which are important intermediates in the production of various pharmaceuticals and agrochemicals .
Preparation of Arylpiperidines and Aryltetrahydropyridines
It serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which are used as 5-HT2C agonists. These compounds have potential applications in treating various central nervous system disorders .
Synthesis of Dapagliflozin
It is used as a reagent in the synthesis of Dapagliflozin, a potent and selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Electrophilic Aromatic Substitution Reactions
The compound can be involved in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis for introducing functional groups into aromatic systems .
Development of Anti-Inflammatory Agents
It may be utilized in the development of anti-inflammatory agents such as DuP 697, through reactions with specific silane derivatives .
Research & Development (R&D) Applications
It is often used for R&D purposes, particularly in the development of new synthetic methodologies or materials .
Mechanism of Action
Safety and Hazards
As with any chemical, handling “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” requires appropriate safety measures. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
2-bromo-1-chloro-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJFMIMXWZZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731355 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-4-(methylsulfonyl)benzene | |
CAS RN |
918350-18-2 | |
| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

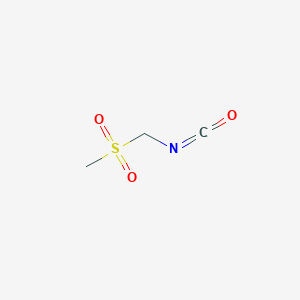


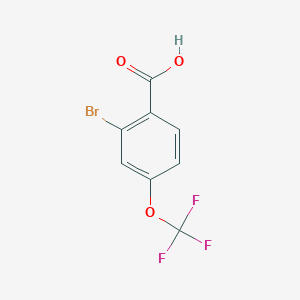
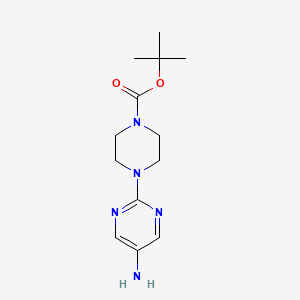
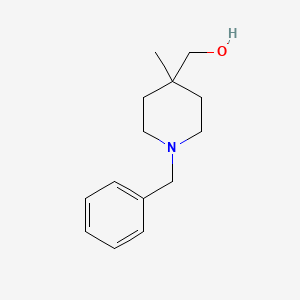
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)


![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)
